2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring.
Amide Bond Formation: The final step involves the coupling of the oxadiazole intermediate with a suitable carboxylic acid derivative to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane
- 2-(((4-chloro-3,5-dimethylphenoxy)acetyl)amino)benzamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22ClN3O4 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-5-27-16-8-6-15(7-9-16)20-24-21(25-29-20)23-19(26)14(4)28-17-10-12(2)18(22)13(3)11-17/h6-11,14H,5H2,1-4H3,(H,23,25,26) |
InChI Key |
FSIHAFCLOWMRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
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